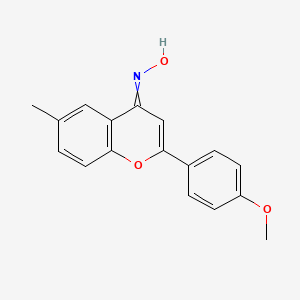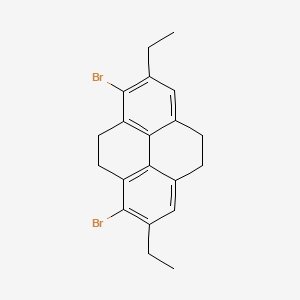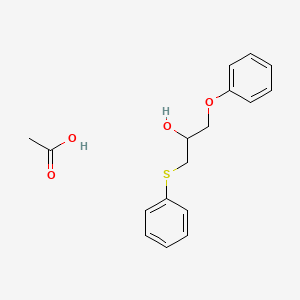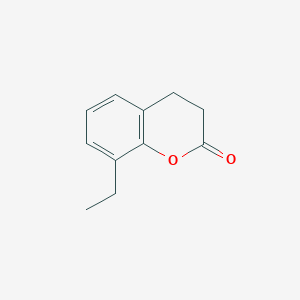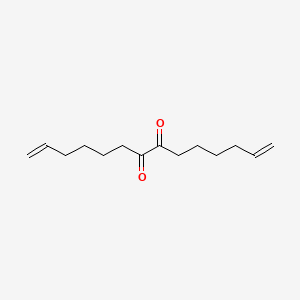
Tetradeca-1,13-diene-7,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-1,13-diene-7,8-dione is an organic compound with the molecular formula C14H26 It is a type of α-diolefin, which means it contains two double bonds located at the alpha positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-1,13-diene-7,8-dione typically involves the polymerization of 1,13-tetradecadiene. One common method is the use of aluminum triisobutyl-titanium tetrachloride as a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradeca-1,13-diene-7,8-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield saturated hydrocarbons.
Applications De Recherche Scientifique
Tetradeca-1,13-diene-7,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Tetradeca-1,13-diene-7,8-dione involves its interaction with specific molecular targets and pathways. The compound’s double bonds allow it to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making it a valuable tool in research and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,13-Tetradecadiene: This compound is structurally similar but lacks the dione functional group.
1,14-Tetradecanediol: This compound contains hydroxyl groups instead of double bonds.
1,9-Decadiene: This compound has a shorter carbon chain and different positioning of double bonds.
Uniqueness
Tetradeca-1,13-diene-7,8-dione is unique due to its specific arrangement of double bonds and the presence of the dione functional group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
141340-68-3 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
tetradeca-1,13-diene-7,8-dione |
InChI |
InChI=1S/C14H22O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-4H,1-2,5-12H2 |
Clé InChI |
RESVCQMGGQQVQV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCC(=O)C(=O)CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


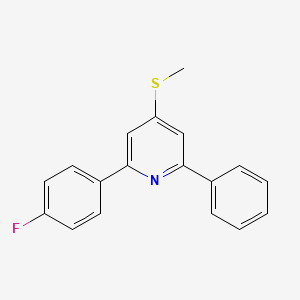
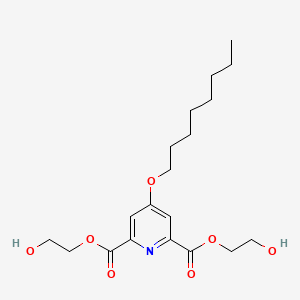
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
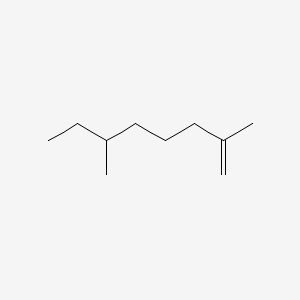
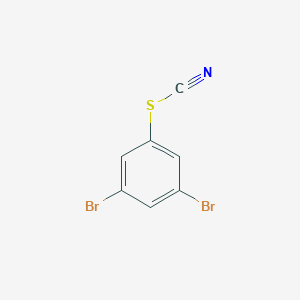
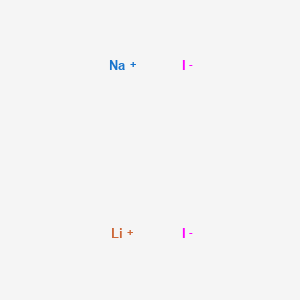
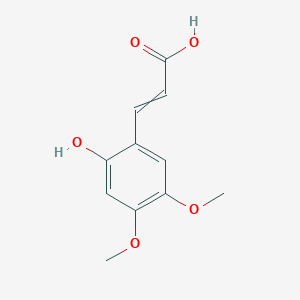

![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
